tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
Overview
Description
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 9-azabicyclo[3.3.1]nonane core. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
9-azabicyclo[3.3.1]nonane+tert-butyl chloroformate→tert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
- tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Comparison: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is unique due to its specific substitution pattern on the 9-azabicyclo[3.3.1]nonane core. This structural feature imparts distinct reactivity and stability compared to similar compounds. For example, tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate has a different substitution pattern, which affects its chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-ylmethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-9-10-7-11-5-4-6-12(8-10)16-11/h10-12,16H,4-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILJKCJTUISLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCCC(C1)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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